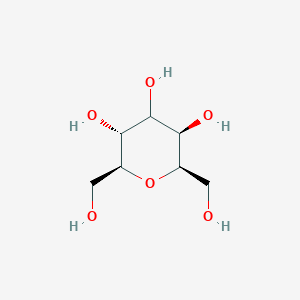
2,6-Anhydro-L-glycero-L-galacto-heptitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Anhydro-L-glycero-L-galacto-heptitol, commonly known as tagatose, is a naturally occurring monosaccharide that is structurally similar to fructose. It is commonly used as a low-calorie sweetener and has been found to have potential applications in various scientific research fields.
作用機序
Tagatose is structurally similar to fructose and is metabolized in a similar manner. It is absorbed in the small intestine and transported to the liver, where it is converted to glucose. Unlike fructose, however, tagatose is not metabolized in adipose tissue and does not contribute to the development of insulin resistance. This makes it a potential alternative to traditional sweeteners for individuals with diabetes or obesity.
生化学的および生理学的効果
Tagatose has been found to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve gut microbiota composition. Additionally, tagatose has been found to have a low glycemic index, meaning it does not cause a rapid increase in blood sugar levels.
実験室実験の利点と制限
Tagatose has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other sweeteners. Additionally, it has a low toxicity and is generally considered safe for consumption. However, tagatose has some limitations for lab experiments. It is not as sweet as other sweeteners, and its solubility in water is relatively low, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on tagatose. One potential area of study is its use as a prebiotic and its potential effects on gut microbiota. Additionally, tagatose could be studied further for its potential use as a treatment for diabetes and obesity. Finally, more research could be done on the antimicrobial properties of tagatose and its potential use as a food preservative.
Conclusion:
In conclusion, tagatose is a naturally occurring monosaccharide that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tagatose could have significant implications for medicine, biochemistry, and food science.
合成法
Tagatose can be synthesized from lactose through a series of chemical reactions, including isomerization, epimerization, and dehydration. The process involves the use of enzymes and chemicals such as alkaline phosphatase, galactose isomerase, and calcium hydroxide. The resulting tagatose is a white crystalline powder that is soluble in water.
科学的研究の応用
Tagatose has been found to have potential applications in various scientific research fields, including medicine, biochemistry, and food science. It has been studied for its potential use as a prebiotic, anti-inflammatory agent, and as a treatment for diabetes and obesity. Additionally, tagatose has been found to have antimicrobial properties and has been studied for its potential use as a food preservative.
特性
CAS番号 |
13964-15-3 |
|---|---|
製品名 |
2,6-Anhydro-L-glycero-L-galacto-heptitol |
分子式 |
C7H14O6 |
分子量 |
194.18 g/mol |
IUPAC名 |
(2S,3R,5R,6R)-2,6-bis(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c8-1-3-5(10)7(12)6(11)4(2-9)13-3/h3-12H,1-2H2/t3-,4+,5-,6-,7?/m0/s1 |
InChIキー |
UBWUHZBLCOLWME-QDLFHSFASA-N |
異性体SMILES |
C([C@@H]1[C@@H](C([C@H]([C@@H](O1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
同義語 |
L-glycero-L-galacto-Heptitol, 2,6-anhydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



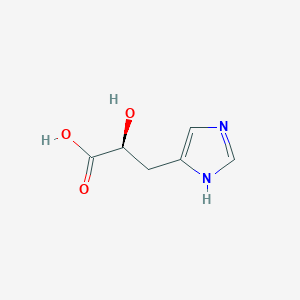
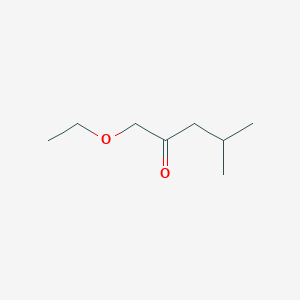
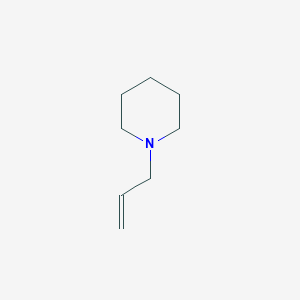
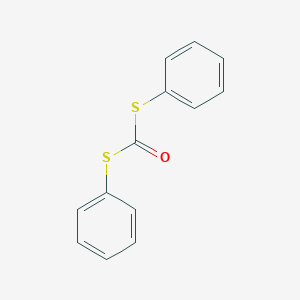

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

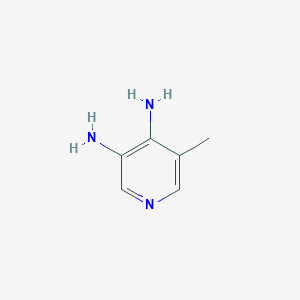
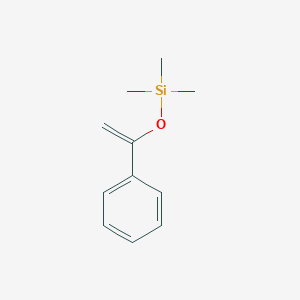

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
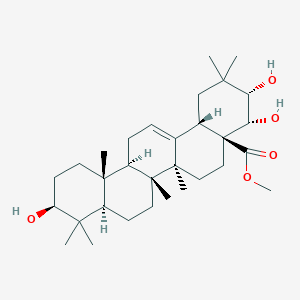
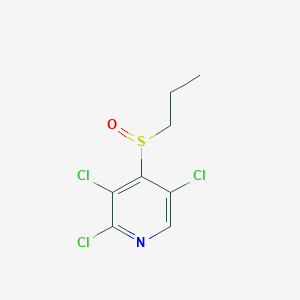
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)